2-Chloro-5-(1-naphthyl)oxazole
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Overview
Description
2-Chloro-5-(1-naphthyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a chlorine atom at the 2-position and a naphthyl group at the 5-position. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(1-naphthyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chlorobenzoyl chloride with 1-naphthylamine in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(1-naphthyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 2-amino-5-(1-naphthyl)oxazole or 2-thio-5-(1-naphthyl)oxazole can be formed.
Oxidation Products: Oxidized derivatives like this compound N-oxide.
Reduction Products: Reduced derivatives like 2-chloro-5-(1-naphthyl)oxazoline.
Scientific Research Applications
2-Chloro-5-(1-naphthyl)oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1-naphthyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Comparison: 2-Chloro-5-(1-naphthyl)oxazole is unique due to the presence of both a chlorine atom and a naphthyl group, which confer distinct chemical and biological properties. Compared to other oxazole derivatives, it may exhibit enhanced biological activity and specificity due to its unique substitution pattern .
Properties
Molecular Formula |
C13H8ClNO |
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Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-chloro-5-naphthalen-1-yl-1,3-oxazole |
InChI |
InChI=1S/C13H8ClNO/c14-13-15-8-12(16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H |
InChI Key |
IYLXUPFPLUAYFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=C(O3)Cl |
Origin of Product |
United States |
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